BenchChemオンラインストアへようこそ!

MC-Val-Cit-PAB-dimethylDNA31

Antibody-antibiotic conjugate Anti-infective ADC Payload differentiation

MC-Val-Cit-PAB-dimethylDNA31 is a drug-linker conjugate specifically designed for constructing antibody-antibiotic conjugates (AACs) targeting intracellular Staphylococcus aureus. Unlike oncology-focused MC-Val-Cit-PAB conjugates (e.g., MMAE, Dxd), this DLC delivers dmDNA31, a rifamycin-class bacterial RNA polymerase inhibitor, via a traceless quaternary ammonium release mechanism that maximizes payload activity. Preclinically validated to reduce bacterial load in vivo, it is ideal for anti-infective AAC development and linker chemistry studies. Available in research-grade purity (≥98%) with comprehensive characterization data.

Molecular Formula C78H101N10O19+
Molecular Weight 1482.7 g/mol
Cat. No. B11932345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-dimethylDNA31
Molecular FormulaC78H101N10O19+
Molecular Weight1482.7 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)[N+](C)(C)CC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C
InChIInChI=1S/C78H100N10O19/c1-40(2)62(83-56(91)22-15-14-16-33-87-57(92)27-28-58(87)93)76(101)82-52(21-18-32-80-77(79)102)75(100)81-49-25-23-48(24-26-49)39-88(11,12)51-29-34-86(35-30-51)50-37-53(90)63-55(38-50)106-72-64(84-63)59-60-68(96)46(8)71-61(59)73(98)78(10,107-71)104-36-31-54(103-13)43(5)70(105-47(9)89)45(7)67(95)44(6)66(94)41(3)19-17-20-42(4)74(99)85-65(72)69(60)97/h17,19-20,23-28,31,36-38,40-41,43-45,51-52,54,62,66-67,70,94-95H,14-16,18,21-22,29-30,32-35,39H2,1-13H3,(H8-,79,80,81,82,83,84,85,90,91,92,93,96,97,98,99,100,101,102)/p+1/b19-17+,36-31-,42-20+/t41-,43+,44+,45+,52-,54-,62-,66-,67+,70+,78-/m0/s1
InChIKeyZPRVTBDKPIFAGV-SVJSIQBQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Cit-PAB-dimethylDNA31: A Drug-Linker Conjugate for Targeted Antibiotic Delivery in ADC Research


MC-Val-Cit-PAB-dimethylDNA31 is a drug-linker conjugate (DLC) for the construction of antibody-drug conjugates (ADCs) and antibody-antibiotic conjugates (AACs). It features the cathepsin B-cleavable MC-Val-Cit-PAB linker connected to dimethylDNA31 (dmDNA31), a rifamycin-class antibiotic that inhibits bacterial DNA-dependent RNA polymerase [1]. The conjugate is designed for targeted intracellular delivery of the antibiotic payload, with applications in developing novel anti-infective therapeutics [2].

Why MC-Val-Cit-PAB-dimethylDNA31 Cannot Be Replaced by Other MC-Val-Cit-PAB Conjugates


While many drug-linker conjugates share the same MC-Val-Cit-PAB cleavable linker platform, the payload determines the therapeutic application and biological activity. The dimethylDNA31 payload is a potent rifamycin-class antibiotic targeting bacterial RNA polymerase, whereas common alternatives like MMAE (tubulin inhibitor), duocarmycin (DNA alkylator), and Dxd (topoisomerase I inhibitor) are designed for oncology applications [1]. Substituting MC-Val-Cit-PAB-dimethylDNA31 with another MC-Val-Cit-PAB conjugate would fundamentally alter the intended anti-infective mechanism of action and render the resulting ADC/AAC ineffective for its designed purpose of targeting intracellular Staphylococcus aureus [2].

MC-Val-Cit-PAB-dimethylDNA31: Quantifiable Differentiation Against Common ADC Payloads


Payload Mechanism of Action: Antibiotic vs. Cytotoxic Agent

The payload dimethylDNA31 (dmDNA31) is a rifamycin-class antibiotic that inhibits bacterial DNA-dependent RNA polymerase, a mechanism fundamentally distinct from the cytotoxic payloads typically paired with the MC-Val-Cit-PAB linker (e.g., MMAE, duocarmycin, exatecan) [1]. This class-level difference enables applications in anti-infective AACs rather than oncology ADCs [2].

Antibody-antibiotic conjugate Anti-infective ADC Payload differentiation

Antibacterial Potency: dmDNA31 MIC vs. S. aureus

The payload dmDNA31 exhibits extremely potent bactericidal activity against Staphylococcus aureus, with an in vitro minimum inhibitory concentration (MIC) below 10 nM [1]. In contrast, typical ADC payloads like MMAE show no antibacterial activity at relevant concentrations and are designed for eukaryotic cytotoxicity.

Antibacterial potency MIC Staphylococcus aureus

Linker Technology: Traceless Quaternary Ammonium Release

The conjugate utilizes a quaternary ammonium-based bioreversible linkage that enables traceless release of the tertiary amine-containing antibiotic dmDNA31 upon linker cleavage [1]. This design avoids the residual linker 'scar' that occurs with traditional carbamate-based linkers and was shown to improve in vivo activity compared to a carbamate-linked analog [1].

Bioreversible linkage Quaternary ammonium Traceless release

In Vivo Efficacy: Bacterial Load Reduction in Murine Infection Model

A single intravenous dose of the corresponding THIOMAB™ antibody-antibiotic conjugate (TAC) bearing dmDNA31 substantially reduced bacterial load in the heart, kidney, and bones of S. aureus-infected mice at 7 and 14 days post-dosing [1]. This contrasts with ADC payloads like MMAE or duocarmycin, which have not been evaluated for antibacterial efficacy and are not suitable for anti-infective applications.

In vivo efficacy Bacterial load AAC pharmacodynamics

Optimal Research and Development Applications for MC-Val-Cit-PAB-dimethylDNA31


Construction of Antibody-Antibiotic Conjugates (AACs) for Intracellular S. aureus Targeting

This DLC is specifically designed for conjugation to anti-S. aureus antibodies to create AACs that deliver the potent antibiotic dmDNA31 into phagocytes, killing intracellular bacteria that are otherwise shielded from conventional antibiotics. The traceless quaternary ammonium release mechanism ensures maximal payload activity upon lysosomal cleavage [1]. This application is validated by preclinical studies showing substantial bacterial load reduction in infected mice [2].

Comparative Linker Chemistry Studies: Traceless vs. Carbamate Release

Researchers investigating the impact of linker release chemistry on payload activity can use this conjugate as a model system. The quaternary ammonium-based bioreversible linkage provides a direct comparator to traditional carbamate-based linkers, with published data demonstrating improved in vivo performance of the traceless release approach [1].

Pharmacokinetic and Metabolism Studies of Antibody-Conjugated Antibiotics

The dmDNA31 payload has been extensively characterized in terms of its distribution, catabolism, and elimination when delivered as an antibody conjugate. Comprehensive PK studies in rats have identified major metabolites and elimination routes, providing a valuable reference framework for studies of other AAC candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-dimethylDNA31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.